N',N'-diethyl-1-phenylethane-1,2-diamine;hydrochloride
Description
N',N'-Diethyl-1-phenylethane-1,2-diamine dihydrochloride is a substituted ethylenediamine derivative characterized by a phenyl group at the 1-position and diethyl substituents on the terminal amine groups. Ethylenediamine derivatives are widely studied for their versatility in coordination chemistry, pharmaceutical applications, and catalysis.
Properties
CAS No. |
31788-86-0 |
|---|---|
Molecular Formula |
C12H21ClN2 |
Molecular Weight |
228.76 g/mol |
IUPAC Name |
N',N'-diethyl-1-phenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-3-14(4-2)10-12(13)11-8-6-5-7-9-11;/h5-9,12H,3-4,10,13H2,1-2H3;1H |
InChI Key |
YVEMUGUYEOWNIY-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diethyl-1-phenylethane-1,2-diamine;dihydrochloride typically involves the reaction of 1-phenylethane-1,2-diamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of N’,N’-Diethyl-1-phenylethane-1,2-diamine;dihydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is produced in bulk quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Diethyl-1-phenylethane-1,2-diamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Environmental Monitoring
One of the primary applications of N',N'-diethyl-1-phenylethane-1,2-diamine; dihydrochloride is in the monitoring of chlorine residues in water. This compound is utilized in titration methods to measure chlorine levels effectively. The high purity of this compound is crucial for accurate results in environmental testing, particularly for assessing water quality impacted by chlorination processes .
Analytical Chemistry
In analytical chemistry, N',N'-diethyl-1-phenylethane-1,2-diamine; dihydrochloride serves as a reagent in various spectrophotometric analyses. Its ability to form colored complexes with certain analytes allows for the quantification of substances in complex mixtures. This application is particularly relevant in the analysis of wastewater and industrial effluents .
Organic Synthesis
The compound is also employed as an intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential biological activities, including antibacterial properties .
Case Study 1: Chlorine Residue Measurement
A study demonstrated the effectiveness of using N',N'-diethyl-1-phenylethane-1,2-diamine; dihydrochloride in measuring chlorine residues in municipal water supplies. The research highlighted that using this compound led to more reliable results compared to traditional methods due to its stability and low interference from other substances present in water samples .
Case Study 2: Synthesis of Perimidines
In another study focused on organic synthesis, researchers utilized N',N'-diethyl-1-phenylethane-1,2-diamine; dihydrochloride as a catalyst for synthesizing perimidines. The reaction conditions were optimized to yield high purity products with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This showcases the versatility of the compound in facilitating complex organic reactions .
Data Tables
Mechanism of Action
The mechanism of action of N’,N’-Diethyl-1-phenylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Differences :
- The target compound’s phenyl group enhances aromatic interactions, whereas cyclohexane in introduces chirality and rigidity. DMEDA’s small alkyl groups optimize its role as a ligand in catalysis .
Aromatic/Heteroaromatic Substituents
Key Differences :
Key Differences :
- Ferrocenyl derivatives show promise in antiparasitic and anticancer research due to redox activity , while Trientine’s linear polyamine structure enables metal ion chelation . The target compound’s lack of reported activity limits its utility in these domains.
Physicochemical Properties
Biological Activity
N',N'-Diethyl-1-phenylethane-1,2-diamine; dihydrochloride is a diamine compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and enzymology. This article explores its biological activity, mechanisms of action, and relevant research findings.
N',N'-Diethyl-1-phenylethane-1,2-diamine; dihydrochloride is characterized by the following molecular formula:
| Molecular Formula | Molecular Weight |
|---|---|
| C12H18Cl2N2 | 265.19 g/mol |
The compound features two ethyl groups attached to a phenyl ring, contributing to its unique reactivity and biological interactions.
Biological Activity
Research indicates that N',N'-Diethyl-1-phenylethane-1,2-diamine exhibits various biological activities:
Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity essential for microbial growth.
Enzyme Inhibition: It has been employed in the study of enzyme inhibition, particularly in protein-ligand interactions. The compound can bind to specific enzymes, modulating their activity and offering insights into biochemical pathways.
Potential Therapeutic Applications: The compound is being investigated for its potential therapeutic properties. For instance, it serves as a precursor in the synthesis of pharmaceutical compounds, which may have implications in drug development.
The mechanism of action of N',N'-Diethyl-1-phenylethane-1,2-diamine involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biochemical effects depending on the target molecule involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of N',N'-Diethyl-1-phenylethane-1,2-diamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Diethyl-1,2-ethanediamine Dihydrochloride | C6H18Cl2N2 | Shorter carbon chain; similar applications. |
| N,N-Dimethyl-1-phenylethane-1,2-diamine | C10H16N2 | Contains methyl groups instead of ethyl; different reactivity profile. |
| N-(2-Amino-1-phenylet) N,N-Diethylamine | C12H20N2 | Has an extra phenyl group; different biological activity. |
This comparison highlights how structural variations influence the biological activity and reactivity profiles of these compounds.
Case Studies and Research Findings
Several studies have explored the application and efficacy of N',N'-Diethyl-1-phenylethane-1,2-diamine:
- Enzyme Inhibition Studies: A study demonstrated that N',N'-Diethyl-1-phenylethane-1,2-diamine effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug design .
- Antimicrobial Efficacy: Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, supporting its use in developing new antimicrobial agents.
- Pharmaceutical Synthesis: Research has also shown that this compound can be utilized as a building block for synthesizing more complex pharmaceutical molecules, highlighting its versatility in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N',N'-Diethyl-1-phenylethane-1,2-diamine dihydrochloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of the primary amine backbone, followed by hydrochloride salt formation. Key steps include:
- Purification using column chromatography (silica gel, methanol/dichloromethane eluent) to remove unreacted precursors.
- Structural confirmation via (300 MHz, DO) for amine proton signals and elemental analysis (CHN microanalysis, ±0.3% tolerance) to verify stoichiometry .
Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic solvents?
- Experimental Design :
- Solubility : Perform shake-flask method with UV-Vis spectroscopy (λ = 254 nm) in buffers (pH 3–9) and polar solvents (e.g., DMSO, ethanol).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products (e.g., free base formation) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Key Methods :
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns.
- HNMR : Identify ethyl group protons (δ 1.1–1.3 ppm) and aromatic protons (δ 7.2–7.5 ppm) from the phenyl ring.
- X-ray Crystallography (if crystalline): Resolve dihydrochloride salt coordination .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s interaction with metabotropic glutamate receptors (e.g., mGlu7)?
- Experimental Approach :
- Use in vitro receptor-binding assays (radioligand displacement with []-AMN082) to determine K values.
- Validate in vivo efficacy via forced swim tests (FST) in wild-type vs. mGlu7 knock-out mice, comparing immobility time reduction (dose: 10–30 mg/kg, i.p.) .
Q. How does this compound influence mitochondrial enzyme expression in Trypanosoma cruzi?
- Methodology :
- Treat epimastigotes with IC doses (determined via resazurin assays).
- Quantify mitochondrial tryparedoxin peroxidase (mTcTXNPx) expression via qRT-PCR or Western blot. Compare with untreated controls to assess oxidative stress modulation .
Q. What structural modifications enhance selectivity for biological targets?
- SAR Study Design :
- Synthesize analogs with varied substituents (e.g., replacing diethyl with dimethyl or cyclopropyl groups).
- Test potency in receptor-binding assays and ADMET models (e.g., hepatic microsomal stability) to prioritize lead candidates .
Q. How can metabolic pathways and major metabolites be identified?
- Analytical Strategy :
- Incubate the compound with liver microsomes (human/rodent).
- Use LC-HRMS to detect phase I/II metabolites (e.g., N-deethylated or glucuronidated derivatives). Confirm structures with MS/MS fragmentation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Resolution Framework :
- Compare assay conditions (e.g., cell lines, incubation times). For example, AMN082’s antidepressant effects vary between FST (mouse) and TST (rat) models due to species-specific receptor expression .
- Validate purity (≥95%) to rule out impurity-driven artifacts, referencing certified reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
